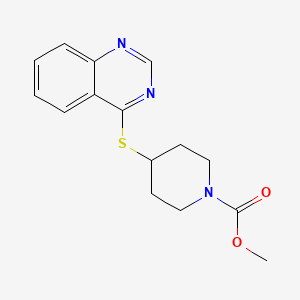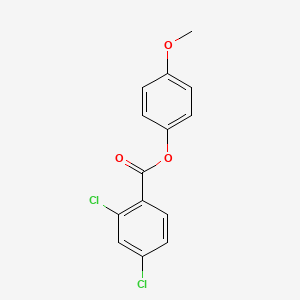
4-Methoxyphenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C14H10Cl2O3 and a molecular weight of 297.14 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further esterified with 2,4-dichlorobenzoic acid. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Methoxyphenyl 2,4-dichlorobenzoate typically involves the esterification of 4-methoxyphenol with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-Methoxyphenol+2,4-Dichlorobenzoyl chloride→4-Methoxyphenyl 2,4-dichlorobenzoate+HCl
In an industrial setting, the reaction conditions are optimized to increase yield and purity. This may involve controlling the temperature, reaction time, and the molar ratios of the reactants.
Analyse Chemischer Reaktionen
4-Methoxyphenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms on the benzene ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenol and 2,4-dichlorobenzoic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The methoxy group and the dichlorobenzoyl moiety contribute to its binding affinity and reactivity. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-Methoxyphenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
- 4-Methoxyphenyl 3,4-dichlorobenzoate
- 4-Methoxyphenyl 2-chlorobenzoate
- 4-Methoxyphenyl 2,4-dichlorobenzamide
These compounds share structural similarities but differ in their chemical properties and reactivity. For example, the presence of different substituents on the benzene ring can significantly affect their reactivity and applications. This compound is unique due to the specific positioning of the chlorine atoms and the methoxy group, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
284680-45-1 |
|---|---|
Molekularformel |
C14H10Cl2O3 |
Molekulargewicht |
297.1 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H10Cl2O3/c1-18-10-3-5-11(6-4-10)19-14(17)12-7-2-9(15)8-13(12)16/h2-8H,1H3 |
InChI-Schlüssel |
LXWWJLRTWZQQHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


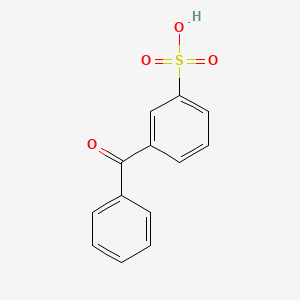
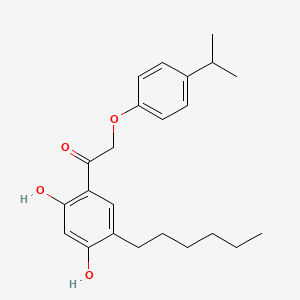
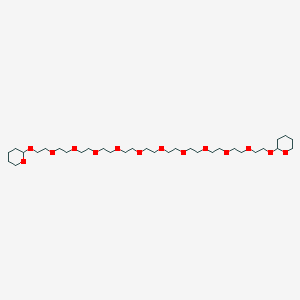
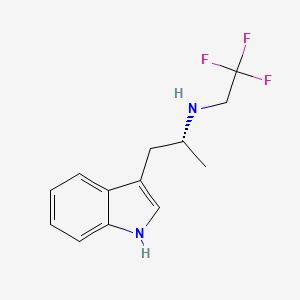
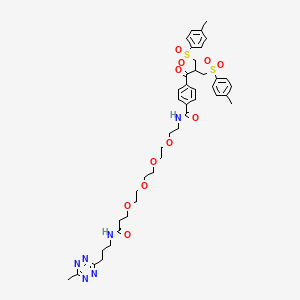
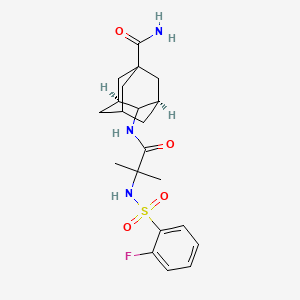
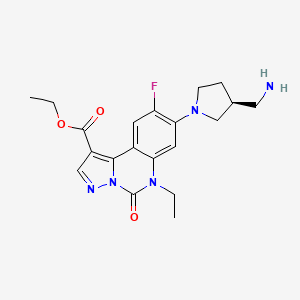
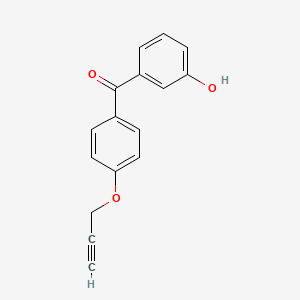
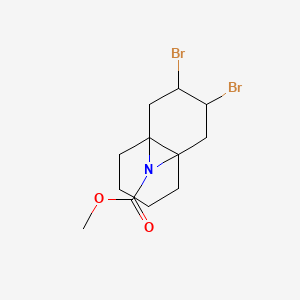
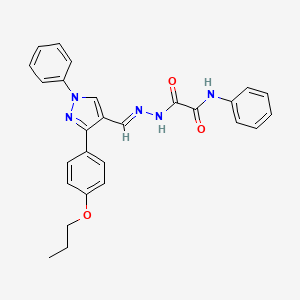
![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)
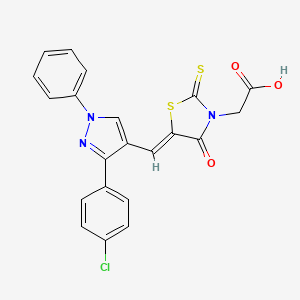
![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
